
2-Chloro-6-methylisonicotinamide
概要
説明
2-Chloro-6-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.59 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
2-Chloro-6-methylisonicotinamide is a solid substance . It has a molecular weight of 170.60 g/mol . The compound is soluble in methanol but insoluble in ethanol and dichloromethane .科学的研究の応用
1. Anticoccidial Agents Synthesis
- Study: "Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues" by Morisawa et al. (1977) explored the synthesis of various nicotinamides, including 2-Chloro-6-methylisonicotinamide, for potential use as anticoccidial agents.
- Findings: Among the synthesized compounds, some showed significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the potential of these compounds in veterinary applications (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
2. Hydrogen Bonds and Conformational Analysis
- Study: "Hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate by X-ray diffraction, vibrational spectra and B3LYP calculations" by Szafran et al. (2006) analyzed the crystal structure of a related compound, bis(1-methylisonicotinate) hydrochloride.
- Findings: The study provided insights into the hydrogen bonding and structural properties of these compounds, which could be relevant for designing new materials and pharmaceuticals (Szafran, Katrusiak, & Dega-Szafran, 2006).
3. Plant Protection Agents
- Study: "Sustainable Design of New Ionic Forms of Vitamin B3 and Their Utilization as Plant Protection Agents" by Stachowiak et al. (2022) explored the use of nicotinamide derivatives, including 2-Chloro-6-methylisonicotinamide, as environmentally friendly agrochemicals.
- Findings: The study highlighted the potential of these compounds in improving the herbicidal activity and reducing environmental impact compared to conventional agrochemicals (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).
4. Novel Synthesis Methods
- Study: "Novel Synthesis Method of 2-Chloro-N,N-dimethylnicotinamide" by Du Xiao-hua (2013) described a new synthesis route for a similar compound, providing insights into more efficient and environmentally friendly production methods.
- Findings: The study emphasized the advantages of this method, such as simple operations and less waste, which could be applied to related compounds like 2-Chloro-6-methylisonicotinamide (Du Xiao-hua, 2013).
5. Quantum Chemical and Spectroscopic Studies
- Study: "Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2‐chloro 4‐iodonicotinate" by Pandimeena et al. (2022) conducted an in-depth study of a structurally related compound for potential use in treating pulmonary fibrosis.
- Findings: The research provided valuable insights into the structural and electronic properties of these molecules, which could inform the design of new therapeutics (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety and Hazards
The safety data sheet for 2-Chloro-6-methylisonicotinamide indicates that it is a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking. The container should be kept tightly closed .
特性
IUPAC Name |
2-chloro-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORRMQUDENAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylisonicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

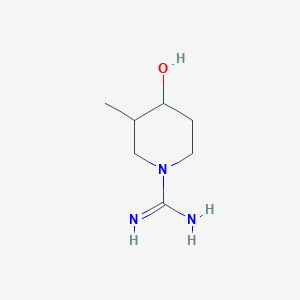

![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)


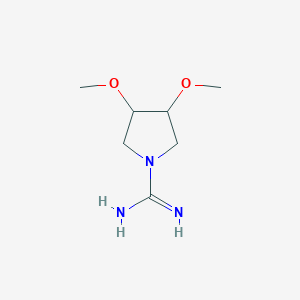


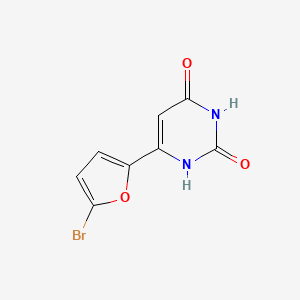
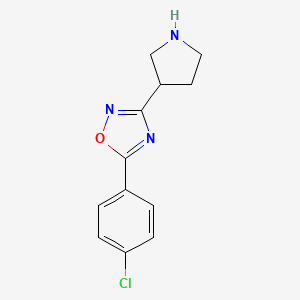
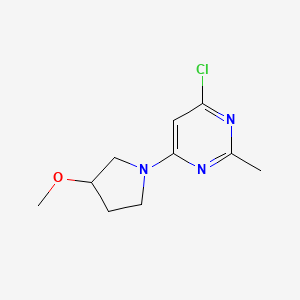
amine](/img/structure/B1488267.png)
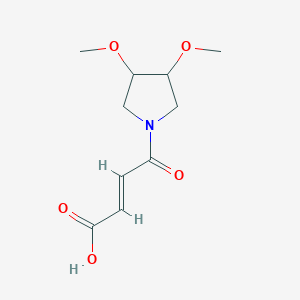
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)